2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine
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Overview
Description
2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts significant photophysical properties, making it useful in materials science and photochemistry .
Preparation Methods
The synthesis of 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine typically involves a multi-step process. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine and anthracene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions are possible, especially on the pyridine ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can transfer energy to molecular oxygen, producing reactive oxygen species that can induce cellular damage, making it useful in photodynamic therapy. The molecular targets and pathways involved include cellular membranes and DNA, where the generated reactive species cause oxidative damage.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine include:
9,10-di-[(E)-2-(pyridin-4-yl)vinyl]anthracene: This compound shares a similar structure but with pyridine rings at different positions, affecting its photophysical properties.
9,10-bis[(E)-2-(pyridin-4-yl)vinyl]anthracene: Another structurally related compound with variations in the positioning of the pyridine rings.
4,4’-[9,10-anthracenediyldi-(1E)-2,1-ethenediyl]bis-pyridine: This compound has a similar conjugated system but differs in the connectivity of the pyridine rings.
These compounds highlight the uniqueness of this compound in terms of its specific structural arrangement and resulting properties.
Properties
Molecular Formula |
C28H20N2 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine |
InChI |
InChI=1S/C28H20N2/c1-2-12-24-23(11-1)27(17-15-21-9-5-7-19-29-21)25-13-3-4-14-26(25)28(24)18-16-22-10-6-8-20-30-22/h1-20H/b17-15+,18-16+ |
InChI Key |
JQUDLDQJAWJZIQ-YTEMWHBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C3C(=C(C2=C1)/C=C/C4=CC=CC=N4)C=CC=C3)/C=C/C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=CC4=CC=CC=N4)C=CC5=CC=CC=N5 |
Origin of Product |
United States |
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